Pkm2/pdk1-IN-1
Description
Properties
Molecular Formula |
C36H43NO7S3 |
|---|---|
Molecular Weight |
697.9 g/mol |
IUPAC Name |
methyl (2R)-3-[(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl]sulfanyl-2-[5-[(4R)-2-(2-methylphenyl)-1,3-dithian-4-yl]pentanoylamino]propanoate |
InChI |
InChI=1S/C36H43NO7S3/c1-21(2)13-16-30(25-19-29(40)32-27(38)14-15-28(39)33(32)34(25)42)46-20-26(35(43)44-4)37-31(41)12-8-6-10-23-17-18-45-36(47-23)24-11-7-5-9-22(24)3/h5,7,9,11,13-15,19,23,26,30,36,38-39H,6,8,10,12,16-18,20H2,1-4H3,(H,37,41)/t23-,26+,30-,36?/m1/s1 |
InChI Key |
OFYKBRAEBALYQP-KVTKESBWSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C2SCC[C@H](S2)CCCCC(=O)N[C@@H](CS[C@H](CC=C(C)C)C3=CC(=O)C4=C(C=CC(=C4C3=O)O)O)C(=O)OC |
Canonical SMILES |
CC1=CC=CC=C1C2SCCC(S2)CCCCC(=O)NC(CSC(CC=C(C)C)C3=CC(=O)C4=C(C=CC(=C4C3=O)O)O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Core Structure Derivatization
The precursor 2,3-bis-chloromethyl-naphthoquinone serves as the scaffold for dithiocarbamate functionalization. Reacting this compound with carbon disulfide (CS₂) and secondary amines under acetonitrile solvent yields dithiocarbamic acid derivatives. For this compound, the amine component is selected to optimize steric and electronic interactions with PKM2 and PDK1 active sites.
- Reaction Setup : Carbon disulfide (180 μL, 3 mmol) and amine (3 mmol) are stirred in CH₃CN (5 mL) for 30 minutes.
- Quinone Addition : 2,3-Bis-chloromethyl-naphthoquinone (254 mg, 1 mmol) is added incrementally.
- Reaction Duration : The mixture is stirred at room temperature for 48 hours.
- Workup : Concentrate in vacuo, dilute with H₂O, extract with CH₂Cl₂, and purify via column chromatography (petroleum ether/CH₂Cl₂).
Key Structural Features
- Dithiocarbamate Groups : Enhance metal-binding capacity and stabilize interactions with PKM2’s allosteric site.
- Thioether Linkage : Improves membrane permeability and resistance to enzymatic degradation.
Analytical Characterization
Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₃₆H₄₃NO₇S₃ |
| Molecular Weight | 697.92 g/mol |
| Solubility (DMSO) | ≥10 mM |
| Storage Conditions | -20°C (solid), -80°C (solution) |
Spectroscopic Validation
- ¹H/¹³C NMR : Confirms substitution pattern and purity.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (observed m/z: 698.25 [M+H]⁺).
Biochemical Validation and Optimization
Enzymatic Assays
This compound’s dual inhibition is validated through:
- PKM2 Activity Assay : Measures NADH oxidation at 340 nm using PEP and ADP substrates.
- PDK1 Inhibition : Monitors PDH activity via NAD⁺ reduction in the presence of dichloroacetate.
Results :
Cellular Efficacy
- Apoptosis Induction : In H1975 NSCLC cells, 0.5 μM this compound increases cleaved caspase-3/9 and cytochrome c.
- Metabolic Reprogramming : Reduces NADPH levels by 40% and increases ATP production by 2.5-fold, reversing the Warburg effect.
Preclinical Formulation
In Vivo Administration
For xenograft studies, this compound is dissolved in 20% DMSO and administered intraperitoneally at 4.8 mg/kg every two days. Acute toxicity studies in ICR mice show no adverse effects at ≤38.4 mg/kg.
Solubility Enhancement Strategies
| Formulation | Composition |
|---|---|
| Injection 1 | DMSO:Tween 80:saline (10:5:85) |
| Injection 2 | DMSO:PEG300:Tween 80:saline (10:40:5:45) |
Mechanistic Insights and Comparative Analysis
Dual-Target Rationale
Synergy with EGFR Inhibitors
Co-treatment with gefitinib (10 μM) synergistically induces apoptosis in H1975 cells by suppressing p-AKT and p-EGFR pathways.
Chemical Reactions Analysis
Types of Reactions: Pkm2/pdk1-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of reactive oxygen species.
Reduction: Reduction reactions can modify the quinone structure of the compound.
Substitution: The thioether group in the compound can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Thiol-containing reagents are commonly used for substitution reactions involving the thioether group.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of quinone derivatives, while reduction reactions may yield hydroquinone derivatives.
Scientific Research Applications
Pkm2/pdk1-IN-1 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a tool to study the inhibition of PKM2 and PDK1, providing insights into enzyme kinetics and inhibition mechanisms.
Biology: It is used to investigate the role of PKM2 and PDK1 in cellular metabolism, particularly in cancer cells.
Industry: this compound can be used in the development of new anticancer drugs and as a reference compound in pharmaceutical research.
Mechanism of Action
Pkm2/pdk1-IN-1 exerts its effects by inhibiting the activity of PKM2 and PDK1. PKM2 is a key enzyme in glycolysis, and its inhibition disrupts the metabolic pathways that cancer cells rely on for energy production. PDK1 is involved in the regulation of the pyruvate dehydrogenase complex, and its inhibition affects the conversion of pyruvate to acetyl-CoA, further disrupting cellular metabolism. The compound promotes the production of reactive oxygen species, leading to oxidative stress and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Compounds for Comparison
Mechanistic and Functional Differences
Target Specificity this compound uniquely inhibits both PKM2 and PDK1, disrupting two critical nodes in cancer metabolism: glycolysis (via PKM2) and the pyruvate dehydrogenase complex (via PDK1) . In contrast, K35/K27 specifically dissolve PKM2 aggregates in senescent cells without targeting PDK1 . PKM2-IN-4 and PKM2-IN-1 (3k) are selective PKM2 inhibitors but lack PDK1 activity .
Mode of Action
- This compound induces apoptosis via ROS and mitochondrial pathways, whereas K35/K27 restore PKM2 enzymatic activity by dissolving aggregates, thereby reversing senescence .
- Activators like TP-1454 and ML-265 stabilize PKM2 tetramers to enhance glycolysis, opposing the inhibitory effects of this compound .
Therapeutic Scope
- This compound and PKM2-IN-4 are primarily anti-cancer, while K35/K27 address aging-related disorders . AG-946 and ML-265 have broader applications, including metabolic and inflammatory diseases .
Potency and Selectivity PKM2-IN-4 (IC₅₀ = 0.35 μM) is more potent against PKM2 than PKM2-IN-1 (3k) (IC₅₀ = 2.95 μM) . K35 activates PKM2 in non-senescent cells only at high concentrations, whereas K27 is ineffective in this context .
Research Findings and Clinical Relevance
- This compound demonstrates superior efficacy in NSCLC models compared to shikonin derivatives, with enhanced ROS-mediated apoptosis .
- K35/K27 show promise in aging research, reversing senescence and extending lifespan in mice by 20-25% .
- PKM2-IN-4 ’s selectivity makes it a preferred tool compound for studying PKM2-specific roles in metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
